molecular formula C8H14FN B12984698 8-Fluoro-5-azaspiro[3.5]nonane

8-Fluoro-5-azaspiro[3.5]nonane

Cat. No.: B12984698
M. Wt: 143.20 g/mol
InChI Key: DQALKTUSOQAVLR-UHFFFAOYSA-N
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Description

8-Fluoro-5-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, 2 mol/L hydrochloric acid-ethyl acetate is used to remove the Boc group, resulting in the target product with a purity of 98% .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted analogs .

Mechanism of Action

The mechanism of action of 8-Fluoro-5-azaspiro[3.5]nonane primarily involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating pain, inflammation, and other biological responses .

Comparison with Similar Compounds

  • 7-Azaspiro[3.5]nonane
  • 1-Oxa-8-azaspiro[4.5]decane
  • 8,8-Difluoro-5-azaspiro[3.5]nonane

Comparison: 8-Fluoro-5-azaspiro[3.5]nonane is unique due to the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to 7-Azaspiro[3.5]nonane and 1-Oxa-8-azaspiro[4.5]decane, the fluorinated compound exhibits superior potency as an FAAH inhibitor, making it a valuable candidate for further medicinal chemistry optimization .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

8-fluoro-5-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-2-5-10-8(6-7)3-1-4-8/h7,10H,1-6H2

InChI Key

DQALKTUSOQAVLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCN2)F

Origin of Product

United States

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